molecular formula C18H22Cl2O2 B13672571 2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B13672571
M. Wt: 341.3 g/mol
InChI Key: JIJIPFXKPNEXKG-UHFFFAOYSA-N
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Description

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound known for its role as a potent inhibitor of volume-sensitive anion channels. This compound has garnered significant interest in the fields of pharmacology and biochemistry due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclization: Formation of the indanone core through cyclization reactions.

    Halogenation: Introduction of chlorine atoms at specific positions on the aromatic ring.

    Alkylation: Addition of the butyl and cyclopentyl groups to the indanone core.

    Hydroxylation: Introduction of the hydroxyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxyl group.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Pharmacology: Used as a tool to study the role of volume-sensitive anion channels in various physiological processes.

    Biochemistry: Investigated for its effects on cellular ion transport and signaling pathways.

    Medicine: Potential therapeutic applications in conditions related to ion channel dysfunction, such as cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of new chemical entities and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects by selectively blocking volume-sensitive anion channels. This inhibition is reversible and voltage-independent, making it a valuable tool for studying the physiological roles of these channels. The molecular targets include various ion channels involved in cellular volume regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Butyl-6,7-dichloro-2-cyclopentyl-1-oxo-2,3-dihydro-1H-inden-5-yloxy)butanoic acid
  • 4-[(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxy]butanoic acid

Uniqueness

2-Butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both butyl and cyclopentyl groups. These structural features contribute to its high selectivity and potency as an inhibitor of volume-sensitive anion channels, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H22Cl2O2

Molecular Weight

341.3 g/mol

IUPAC Name

2-butyl-6,7-dichloro-2-cyclopentyl-5-hydroxy-3H-inden-1-one

InChI

InChI=1S/C18H22Cl2O2/c1-2-3-8-18(12-6-4-5-7-12)10-11-9-13(21)15(19)16(20)14(11)17(18)22/h9,12,21H,2-8,10H2,1H3

InChI Key

JIJIPFXKPNEXKG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)O)C3CCCC3

Origin of Product

United States

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